An In-Depth Technical Guide to N-methyl-N-(1-naphthalenyl)-acetamide
An In-Depth Technical Guide to N-methyl-N-(1-naphthalenyl)-acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-methyl-N-(1-naphthalenyl)-acetamide, a synthetic aromatic amide of interest in medicinal chemistry and organic synthesis. This document delves into its chemical properties, a detailed synthesis protocol, analytical characterization, and safety considerations, grounded in established scientific principles and practices.
Core Molecular Attributes
N-methyl-N-(1-naphthalenyl)-acetamide is a tertiary amide characterized by the presence of a naphthalene ring system, a methyl group, and an acetyl group all attached to a central nitrogen atom. This substitution pattern imparts specific chemical and physical properties that are of interest in the design of bioactive molecules.
Molecular Formula and Weight
The chemical formula for N-methyl-N-(1-naphthalenyl)-acetamide is C13H13NO .[1][2] Its molecular weight is 199.25 g/mol .[1][2]
Structural Representation
Caption: 2D structure of N-methyl-N-(1-naphthalenyl)-acetamide.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H13NO | [1][2] |
| Molecular Weight | 199.25 g/mol | [1][2] |
| CAS Number | 5903-13-9 | [2] |
Spectroscopic Characterization
While specific experimental spectra for N-methyl-N-(1-naphthalenyl)-acetamide are not widely available in public databases, data from its isomer, N-methyl-N-(naphthalen-2-yl)acetamide, and other similar structures provide a reliable basis for interpretation.[3]
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the N-methyl protons, and the acetyl methyl protons. The naphthalene protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The N-methyl group will be a singlet at approximately δ 3.3 ppm, and the acetyl methyl group will be another singlet, likely shielded, around δ 1.9 ppm.[3]
The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring in the aromatic region (δ 120-145 ppm). The carbonyl carbon of the acetamide group is expected to be significantly downfield (around δ 170 ppm). The N-methyl carbon will likely appear around δ 37 ppm, and the acetyl methyl carbon will be in the aliphatic region, around δ 22 ppm.[3]
The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the tertiary amide, expected in the range of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The spectrum will also show characteristic C=C stretching bands for the naphthalene ring in the 1450-1600 cm⁻¹ region.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 199. Subsequent fragmentation may involve the loss of the acetyl group or the methyl group. The gas chromatography-mass spectrometry (GC-MS) of the isomeric N-methyl-N-(naphthalen-2-yl)acetamide shows a molecular ion at m/z = 199.[3]
Synthesis and Experimental Protocol
The synthesis of N-methyl-N-(1-naphthalenyl)-acetamide can be achieved through several established methods for amide formation. A common and reliable approach is the acylation of N-methyl-1-naphthylamine with an acetylating agent.
Rationale for Synthetic Approach
The chosen synthetic route involves the reaction of a secondary amine (N-methyl-1-naphthylamine) with an acetylating agent like acetic anhydride or acetyl chloride. This is a standard and high-yielding method for the formation of amides. The use of a mild base may be employed to scavenge the acidic byproduct of the reaction when using acetyl chloride.
Experimental Protocol: Acetylation of N-methyl-1-naphthylamine
Materials:
-
N-methyl-1-naphthylamine
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N-methyl-1-naphthylamine (1 equivalent) in dichloromethane.
-
If desired, add a catalytic amount of pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-methyl-N-(1-naphthalenyl)-acetamide can be purified by recrystallization or column chromatography on silica gel.
Caption: Synthesis workflow for N-methyl-N-(1-naphthalenyl)-acetamide.
Applications in Research and Drug Development
Amide-containing compounds with naphthalene scaffolds are prevalent in medicinal chemistry due to their ability to interact with biological targets. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antioxidant properties.[4]
While specific applications of N-methyl-N-(1-naphthalenyl)-acetamide are not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in several areas:
-
As a scaffold in drug discovery: The naphthalene ring can serve as a lipophilic anchor, while the amide functionality can participate in hydrogen bonding interactions with biological macromolecules.
-
As an intermediate in organic synthesis: This compound can be a precursor for the synthesis of more complex molecules with potential therapeutic applications.
-
In material science: Aromatic amides can have interesting properties for the development of novel materials.
Research on similar acetamide derivatives has shown activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects.[5]
Safety and Handling
As a laboratory chemical, N-methyl-N-(1-naphthalenyl)-acetamide should be handled with appropriate care, following standard safety protocols.
Hazard Identification
A Safety Data Sheet (SDS) for N-Methyl-N-1-naphthyl acetamide indicates that the mixture does not meet the criteria for classification as hazardous.[6] However, it is recommended to observe good industrial hygiene practices.[6]
-
Inhalation: No adverse effects are expected.[6]
-
Skin Contact: No adverse effects are expected, though prolonged contact may cause temporary irritation.[6]
-
Eye Contact: Direct contact may cause temporary irritation.[6]
-
Ingestion: Expected to be a low ingestion hazard.[6]
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures
-
Inhalation: Move to fresh air. If symptoms develop, seek medical attention.[6]
-
Skin Contact: Wash off with soap and water. If irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse with water. If irritation persists, seek medical attention.[6]
-
Ingestion: Rinse mouth. Seek medical attention if symptoms occur.[6]
Conclusion
N-methyl-N-(1-naphthalenyl)-acetamide is a compound with well-defined chemical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard analytical techniques. While its specific applications are still emerging, its structural relationship to other biologically active naphthalene-containing amides suggests it may be a valuable molecule for further investigation in medicinal chemistry and materials science. As with all chemicals, it should be handled with appropriate safety precautions in a laboratory setting.
References
-
PubChem. Acetamide, N-1-naphthalenyl-. National Center for Biotechnology Information. [Link]
- Supporting Information for a scientific article. (Details of the article are not provided in the search result).
-
Chem Service. (2015, August 13). Safety Data Sheet: N-Methyl-N-1-naphthyl acetamide. [Link]
-
NIST. 1-Acetamido-2-methyl-naphthalene. National Institute of Standards and Technology. [Link]
-
U.S. Environmental Protection Agency. Acetamide, N-(1-naphthalenylmethyl)-. Substance Details - SRS. [Link]
-
ResearchGate. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]
-
ResearchGate. 1 H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl 3 at 20 °C... [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Methylacetamide, 99+%. [Link]
-
NIST. Acetamide, N-methyl-. National Institute of Standards and Technology. [Link]
-
PubChemLite. Acetamide, n-(1-naphthalenylmethyl)- (C13H13NO). [Link]
-
SpectraBase. 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide - Optional[1H NMR] - Spectrum. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ScienceDirect. Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of β-amino naphthyl substituted chalcones for anti-inflammatory and antioxidant activities. [Link]
-
NIST. Acetamide, N-1-naphthalenyl-. National Institute of Standards and Technology. [Link]
-
ACS Publications. Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. [Link]
-
NIST. Acetamide, N-(1-methylpropyl)-. National Institute of Standards and Technology. [Link]
-
PubChemLite. Acetamide, n-(4-methyl-1-naphthyl)- (C13H13NO). [Link]
-
SpectraBase. N-methyl-N-(a-methylphenethyl)acetamide - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chem Service. N-Methyl-N-1-naphthyl acetamide (N-12559). [Link]
-
Eaufrance. N-Methyl-N-1-naphthyl acetamide. [Link]
- Google Patents. Process for the preparation of n-methyl-1-naphthalenemethanamine.
